

# Application Notes and Protocols for 2-Bromo-5-hydrazinylpyridine in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **2-bromo-5-hydrazinylpyridine** as a versatile reagent in organic synthesis. The content herein is structured to deliver not just procedural steps, but also the underlying mechanistic rationale and practical insights to empower effective experimental design and execution.

## Reagent Overview and Physicochemical Properties

**2-Bromo-5-hydrazinylpyridine** is a heterocyclic building block of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its utility stems from the presence of two key functional groups: a reactive hydrazinyl moiety and a bromine-substituted pyridine ring. The hydrazinyl group serves as a potent nucleophile and a precursor for the formation of various nitrogen-containing heterocycles, while the bromo-substituted pyridine core offers a handle for further functionalization via cross-coupling reactions.

Table 1: Physicochemical Properties of **2-Bromo-5-hydrazinylpyridine**

| Property          | Value  | Source                   |
|-------------------|--|--------------------------|
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub> | PubChem CID: 52908344[2] |
| Molecular Weight  | 188.03 g/mol                                   | PubChem CID: 52908344[2] |
| Appearance        | White to off-white crystalline solid           | ---                      |
| CAS Number        | 1268882-60-5                                   | PubChem CID: 52908344[2] |

## Synthesis of 2-Bromo-5-hydrazinylpyridine

The synthesis of **2-bromo-5-hydrazinylpyridine** can be approached through several routes, primarily depending on the availability of starting materials. Two common strategies are presented below.

### Protocol 1: Nucleophilic Aromatic Substitution of 2,5-Dibromopyridine

This method relies on the selective displacement of the bromine atom at the 2-position of the pyridine ring by hydrazine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Workflow:

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## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-5-hydrazinylpyridine | C<sub>5</sub>H<sub>6</sub>BrN<sub>3</sub> | CID 52908344 - PubChem [pubchem.ncbi.nlm.nih.gov]

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